![molecular formula C15H23N5O3S B2851089 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide CAS No. 1005308-72-4](/img/structure/B2851089.png)
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction mixture was stirred at room temperature for 4 hours and then diluted with cold water .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Scientific Research Applications
Synthesis and Derivatives
The synthesis of derivatives related to pyrazolo[3,4-d]pyrimidine, the core structure in the molecule of interest, involves cyclocondensation and cycloaddition reactions utilizing various reagents such as hydrazine hydrate, phenyl hydrazine, and hydroxylamine. These processes have led to the creation of compounds with a wide range of biological activities, including antimicrobial properties (H. Soleiman, A. I. Koraiem, N. Mahmoud, 2005; Sraa Abu-Melha, 2013).
Antimicrobial Activity
The antimicrobial activity of new heterocycles incorporating the pyrazolopyrimidine moiety has been a focal point of research, showcasing the molecule's role in creating compounds that target various microbial strains. The synthesis of these heterocycles has been detailed, demonstrating their potential in antimicrobial applications (S. Bondock, Ramy Rabie, H. Etman, A. Fadda, 2008).
Anti-tumor and Cytotoxic Activities
Derivatives of pyrazolo[3,4-d]pyrimidine have also been investigated for their anti-tumor and cytotoxic activities. Research indicates that specific substitutions and modifications to the core structure can yield compounds with significant potential in cancer therapy. The exploration of these derivatives provides insight into their mechanism of action and efficacy across various cancer cell lines (M. Elian, I. Abdelhafiz, M. abdelreheim, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-9(2)20(10(3)4)12(22)8-24-15-17-13-11(14(23)18-15)7-16-19(13)5-6-21/h7,9-10,21H,5-6,8H2,1-4H3,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYNTBSBAIQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

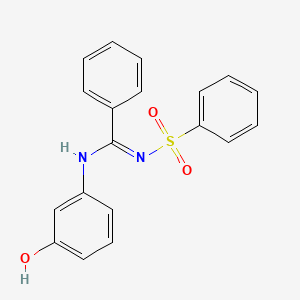
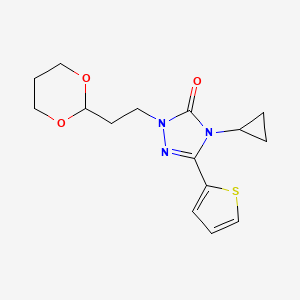
![5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2851012.png)
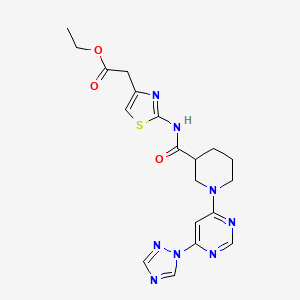

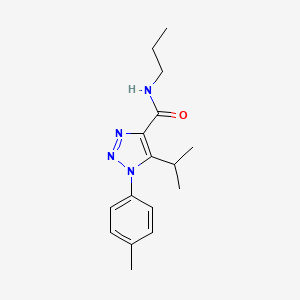
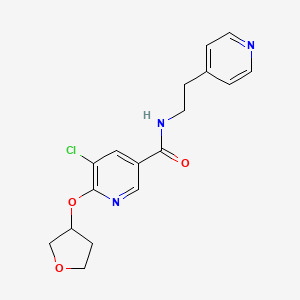
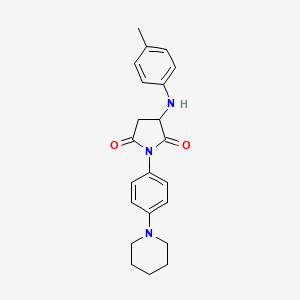
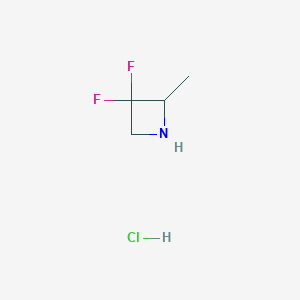

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2851024.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2851025.png)
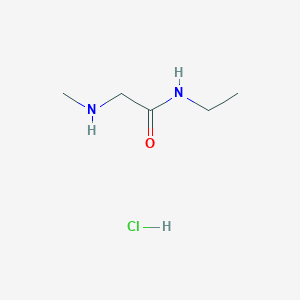
![1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851029.png)